Phenyl 4-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
phenyl 4-[[[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6/c27-21(22(28)25-17-6-7-19-20(14-17)31-13-12-30-19)24-15-16-8-10-26(11-9-16)23(29)32-18-4-2-1-3-5-18/h1-7,14,16H,8-13,15H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEDHRXYAOFFQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C(=O)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Phenyl 4-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, and therapeutic implications based on various studies.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with various acetamide derivatives. The synthesis typically involves:
- Formation of the amine derivative : Reacting 2,3-dihydrobenzo[1,4]dioxin-6-amine with sulfonyl chlorides to form sulfonamide intermediates.
- Acetamide coupling : Further derivatization with bromo-N-(un/substituted phenyl)acetamides in the presence of bases like lithium hydride in DMF to yield the target molecule.
Enzyme Inhibition
Research indicates that the compound exhibits significant enzyme inhibitory activity. It has been tested against:
- α-glucosidase : Important for carbohydrate metabolism; inhibition can help manage Type 2 Diabetes Mellitus (T2DM).
- Acetylcholinesterase : Inhibition is beneficial in treating Alzheimer's Disease (AD) by preventing the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning.
In vitro studies showed that derivatives of this compound demonstrated varying degrees of inhibition against these enzymes, suggesting potential therapeutic applications in metabolic and neurodegenerative disorders .
Anticancer Properties
The compound's structural similarities to known anticancer agents have led to investigations into its cytotoxic effects. Studies have shown that related compounds exhibit promising activity against various cancer cell lines. For instance:
- HT-29 human colon adenocarcinoma xenografts : Dose-response studies indicated significant tumor growth inhibition at doses ranging from 100 to 400 mg/kg .
This suggests that phenyl derivatives may also possess similar anticancer properties, warranting further investigation into their efficacy and mechanism of action.
Case Study 1: Inhibition of α-glucosidase
A study assessed the inhibitory potential of synthesized derivatives on α-glucosidase. The results indicated that certain modifications to the benzodioxin moiety enhanced inhibitory activity significantly compared to baseline controls. The most potent inhibitor exhibited an IC50 value below 10 µM, highlighting its potential as a therapeutic agent for T2DM management .
Case Study 2: Acetylcholinesterase Inhibition
Another study focused on acetylcholinesterase inhibition using this compound. Derivatives were screened for their ability to increase acetylcholine levels in neuronal cultures. The most effective compounds showed over 50% inhibition at concentrations as low as 5 µM, indicating their potential utility in treating AD .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of similar compounds suggests favorable absorption characteristics, with high intestinal permeability and low toxicity profiles observed in preliminary studies . These findings are crucial for assessing the safety and efficacy of phenyl derivatives in clinical settings.
Comparison with Similar Compounds
Research Findings and Implications
Structural Determinants of Activity :
- The piperidine-carbamate scaffold is critical for binding to amine-recognizing receptors (e.g., sigma-1 receptors), while benzodioxane enhances selectivity over flat aromatic systems .
Lumping Strategy Relevance :
- Benzodioxane-containing compounds may be grouped with other rigid, oxygen-rich aromatics for predictive modeling of anti-inflammatory activity .
NMR Profiling :
- Chemical shift differences in regions analogous to Figure 6 in (e.g., δ 29–36 ppm) highlight electronic effects of substituents on the benzodioxane ring.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for constructing the benzodioxin-piperidine core in this compound?
- Methodological Answer : The benzodioxin moiety can be synthesized via Pd/C-catalyzed hydrogenation of nitro intermediates under methanol reflux, followed by reductive amination with benzaldehyde and NaBH₄ reduction. Piperidine functionalization typically involves coupling reactions, such as amide bond formation using activated esters (e.g., oxoacetate derivatives) under inert atmospheres. Purification via gradient reverse-phase chromatography (e.g., 65:35 methanol:buffer) is critical for isolating intermediates with >95% HPLC purity .
Q. How can researchers validate the structural integrity of intermediates during synthesis?
- Methodological Answer : Use a combination of -/-NMR to confirm regiochemistry (e.g., distinguishing 6- vs. 7-substituted benzodioxins) and IR spectroscopy to verify carbonyl stretches (amide C=O at ~1650–1700 cm). Melting point consistency (±2°C) and mass spectrometry (ESI-MS) are essential for assessing purity and molecular weight accuracy .
Q. What analytical conditions are recommended for assessing final compound purity?
- Methodological Answer : Utilize HPLC with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35 ratio). Adjust column temperature to 30°C and flow rate to 1.0 mL/min for optimal resolution of polar byproducts. System suitability tests (e.g., tailing factor <2) ensure reproducibility .
Advanced Research Questions
Q. How do steric and electronic effects of substituents on the benzodioxin ring influence biological activity?
- Methodological Answer : Conduct comparative SAR studies by synthesizing analogs with electron-withdrawing (e.g., -NO) or donating (-OCH) groups at the 6-position of benzodioxin. Evaluate angiogenic inhibition via endothelial cell migration assays (e.g., Boyden chamber) and correlate results with DFT-calculated electrostatic potentials. Contradictions in activity (e.g., lower potency despite higher lipophilicity) may arise from impaired target binding due to steric hindrance .
Q. What strategies resolve contradictions in yield data during scale-up of the piperidine-amide coupling step?
- Methodological Answer : Apply Design of Experiments (DoE) to optimize reaction parameters (temperature, stoichiometry, solvent polarity). For example, a central composite design can identify interactions between DMAP catalyst loading (0.1–0.3 eq) and reaction time (12–24 hrs). Contradictions often stem from exothermic side reactions; in-line FTIR monitoring can detect premature byproduct formation .
Q. How can researchers address discrepancies in NMR spectra due to dynamic piperidine ring conformations?
- Methodological Answer : Perform variable-temperature NMR (VT-NMR) in DMSO-d to slow ring flipping. At -40°C, distinct axial/equatorial proton signals emerge. For ambiguous cases, use - NOESY to confirm spatial proximity of methylene protons to the benzodioxin aromatic ring .
Q. What computational tools are effective for predicting metabolic stability of this compound?
- Methodological Answer : Employ in silico ADMET models (e.g., SwissADME) to identify labile sites (e.g., ester hydrolysis). Validate with in vitro microsomal assays (human liver microsomes, NADPH cofactor). Discrepancies between predicted and observed half-lives may arise from unaccounted phase II conjugation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
